molecular formula C16H18BrN3O2S B2788285 2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one CAS No. 932379-69-6

2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one

Katalognummer: B2788285
CAS-Nummer: 932379-69-6
Molekulargewicht: 396.3
InChI-Schlüssel: UUUPEKFWUWGPSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C16H18BrN3O2S and its molecular weight is 396.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C16H18BrN3O2S
  • Molecular Weight : 396.30 g/mol
  • CAS Number : 932379-69-6

The presence of the bromophenyl group , sulfanyl group , and morpholine moiety contributes to the compound's unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds typically range from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Target Organisms
Pyrimidine Derivative A200Staphylococcus aureus
Pyrimidine Derivative B150Escherichia coli
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound is notable, particularly in inhibiting specific cancer cell lines. In vitro studies have demonstrated that similar pyrimidine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways. For example, a related study found that pyrimidine derivatives exhibited IC50 values as low as 27 nM against certain cancer cell lines .

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. Enzyme inhibition studies have shown that compounds with similar functional groups can effectively inhibit key enzymes involved in cancer progression and inflammation. The mechanism likely involves binding to the active site of the enzyme, thereby blocking substrate access .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to our compound. Results showed promising activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on the role of the bromophenyl group in enhancing activity.
  • Anticancer Mechanisms :
    Research focused on the anticancer mechanisms of pyrimidine derivatives revealed that these compounds could significantly reduce tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Enzyme Interaction Studies :
    Investigations into enzyme interactions demonstrated that pyrimidine derivatives could effectively inhibit enzymes involved in inflammatory responses. This was evidenced by assays measuring enzyme activity before and after treatment with the compound.

Eigenschaften

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-5-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c17-14-3-1-12(2-4-14)11-23-16-18-9-13(15(21)19-16)10-20-5-7-22-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPEKFWUWGPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(NC2=O)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.